Ethyl 3-amino-2-cyano-4-methylpentanoate
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Overview
Description
Ethyl 3-amino-2-cyano-4-methylpentanoate is an organic compound with the molecular formula C9H16N2O2. It is a versatile chemical used in various fields, including organic synthesis and medicinal chemistry. The compound is characterized by its unique structure, which includes an amino group, a cyano group, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-2-cyano-4-methylpentanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with an appropriate amine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and may be catalyzed by a base like sodium ethoxide. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-cyano-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Ethyl 3-amino-2-cyano-4-methylpentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-cyano-4-methylpentanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amino and cyano groups, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-amino-2-cyano-4-methylpentanoate can be compared with similar compounds such as:
Ethyl 3-amino-4-methylpentanoate: Lacks the cyano group, which affects its reactivity and applications.
Methyl 2-amino-3-methylpentanoate: Has a different ester group, influencing its chemical properties and uses.
Ethyl 2-(aminomethyl)-3-ethylpentanoate: Contains an additional ethyl group, altering its steric and electronic characteristics.
Properties
Molecular Formula |
C9H16N2O2 |
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Molecular Weight |
184.24 g/mol |
IUPAC Name |
ethyl 3-amino-2-cyano-4-methylpentanoate |
InChI |
InChI=1S/C9H16N2O2/c1-4-13-9(12)7(5-10)8(11)6(2)3/h6-8H,4,11H2,1-3H3 |
InChI Key |
GQLLKPYIPOLIID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C(C(C)C)N |
Origin of Product |
United States |
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